![molecular formula C13H12BrNO B1331646 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 347331-78-6](/img/structure/B1331646.png)
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoaniline with acetylacetone in the presence of an acid catalyst to form the intermediate 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole. This intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the final product, this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, while reduction yields 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.
Scientific Research Applications
Medicinal Chemistry
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been studied for its potential therapeutic properties:
- Anticancer Activity : Research indicates that derivatives of pyrrole compounds exhibit significant anticancer activity. The bromophenyl substituent may enhance biological interactions leading to increased efficacy in inhibiting tumor growth.
- Antimicrobial Properties : Studies have shown that similar pyrrole derivatives possess antimicrobial effects, making them candidates for developing new antibiotics.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Intermediate for Heterocyclic Compounds : It can be utilized in the synthesis of more complex heterocyclic compounds which are essential in drug development.
- Functionalization Reactions : The aldehyde group allows for further functionalization, enabling the creation of various derivatives with tailored properties for specific applications.
Materials Science
In materials science, this compound is explored for:
- Polymer Chemistry : Its unique structure may be incorporated into polymers to impart specific mechanical or thermal properties.
- Dyes and Pigments : Due to its chromophoric nature, it can potentially be used in developing dyes or pigments with desired optical characteristics.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of pyrrole compounds, including this compound, showed promising results against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Another research article highlighted the antimicrobial properties of pyrrole derivatives. The study indicated that compounds similar to this compound exhibited significant activity against Gram-positive bacteria.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, which affects its reactivity and applications.
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-methanol: Contains a primary alcohol group, making it more suitable for certain reduction reactions.
The uniqueness of this compound lies in its aldehyde group, which provides versatility in chemical reactions and applications.
Biological Activity
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H12BrNO
- Molecular Weight : 278.16 g/mol
- CAS Number : 347331-78-6
- Appearance : Not specified
- Purity : ≥95%
- Melting Point : 117-119 °C
Anticancer Activity
Recent studies have indicated that compounds within the pyrrole family exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. In vitro studies have demonstrated that certain pyrrole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting potential as therapeutic agents in oncology .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-231 (breast cancer) | Not specified | Induction of apoptosis |
4-Amino-3-chloro-1H-pyrrole derivatives | Various | 6.59 - 12.51 | Tyrosine kinase inhibition |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Studies have reported that pyrrole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The biological activity is often attributed to the presence of halogen substituents, which enhance the interaction with bacterial cell membranes .
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 3.12 - 12.5 | Strong |
Escherichia coli | 4.69 - 22.9 | Moderate |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Tyrosine Kinase : Similar compounds have been shown to inhibit tyrosine kinase activity, which is crucial for cancer cell proliferation and survival .
- Membrane Disruption : The interaction with lipid bilayers leads to increased conductance and capacity changes in cell membranes, indicating potential membrane-disruptive properties that could be leveraged for antimicrobial effects .
- Apoptosis Induction : Evidence suggests that certain derivatives promote apoptosis in cancer cells through mitochondrial pathways, contributing to their anticancer efficacy .
Case Study 1: Anticancer Efficacy
A study focused on a series of pyrrole derivatives demonstrated that compounds similar to this compound exhibited IC50 values ranging from 6.59 to 12.51 µM against MDA-MB-231 breast cancer cells. The mechanism was linked to the inhibition of growth factor receptors like EGFR and VEGFR2, leading to reduced tumor growth in vivo models .
Case Study 2: Antimicrobial Properties
In another study assessing the antimicrobial efficacy of pyrrole derivatives, it was found that compounds with bromine substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 3.12 to 22.9 µg/mL. These findings underscore the importance of structural modifications in enhancing biological activity .
Properties
IUPAC Name |
1-(4-bromophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWVGJAFMIYQSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353240 | |
Record name | 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347331-78-6 | |
Record name | 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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